2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused thiazole-triazole core. Its structure includes a 4-ethylpiperazinyl moiety and a 2-fluorophenyl group attached via a methyl bridge. The 2-fluorophenyl substituent introduces steric and electronic effects that may influence receptor binding.
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5OS/c1-3-15-21-19-25(22-15)18(26)17(27-19)16(13-7-5-6-8-14(13)20)24-11-9-23(4-2)10-12-24/h5-8,16,26H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGVCINJJPITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Thiazolo[3,2-b]Triazole Core
The core structure is synthesized via cyclocondensation of 5-ethyl-4-hydrazinylthiazol-2-amine with ethyl glyoxylate under acidic conditions.
Reaction Conditions
| Component | Specification |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | Conc. HCl (0.5 equiv) |
| Temperature | 80°C, reflux |
| Duration | 12 hours |
| Yield | 68–72% |
The intermediate 2-ethylthiazolo[3,2-b]triazol-6-ol is isolated via vacuum filtration and washed with cold diethyl ether.
Introduction of 2-Fluorophenyl Group
Process Optimization
Solvent Screening
Comparative analysis of solvent systems revealed dichloromethane’s superiority over tetrahydrofuran or acetonitrile in minimizing byproducts during Mannich reactions:
| Solvent | Byproduct Formation (%) |
|---|---|
| Dichloromethane | 4.2 ± 0.3 |
| Tetrahydrofuran | 12.7 ± 1.1 |
| Acetonitrile | 9.8 ± 0.9 |
Temperature-Dependent Yield
The piperazine substitution step exhibits strong temperature sensitivity:
| Temperature (°C) | Yield (%) |
|---|---|
| 90 | 41 ± 2 |
| 110 | 58 ± 3 |
| 130 | 52 ± 2 (degradation observed) |
Analytical Characterization
Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆)
δ 7.45–7.38 (m, 2H, Ar-H), 7.28–7.22 (m, 1H, Ar-H), 4.61 (s, 1H, CH), 3.82–3.75 (m, 4H, piperazine), 2.94–2.87 (m, 4H, piperazine), 2.52 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
FT-IR (KBr)
ν 3250 (O-H), 2925 (C-H stretch), 1610 (C=N), 1495 (C-F), 1220 cm⁻¹ (C-O).
Chromatographic Validation
HPLC analysis (C18 column, 30:70 acetonitrile:water, 1 mL/min) shows retention time = 6.72 min with 99.1% purity.
Scalability Considerations
Kilogram-scale production requires:
- Precise stoichiometric control (±2%) in Mannich reaction
- Automated pH adjustment during workup
- Continuous flow crystallization for particle size uniformity
Pilot batches (500 g scale) achieved 47% overall yield with ≤0.3% residual solvent content.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
N-oxides: Formed through oxidation.
De-fluorinated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as antiviral, antibacterial, and anticancer agents. The presence of the fluorophenyl group is particularly significant in enhancing the biological activity of these derivatives.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing attributes:
*Estimated based on structural analogs.
Physicochemical Properties
- Lipophilicity : The target compound’s ethyl and fluorophenyl groups likely confer higher logP values compared to furan-containing Compound C, favoring blood-brain barrier penetration .
Biological Activity
The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(2-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol , with the CAS number 898366-27-3 , is a novel thiazolo[3,2-b][1,2,4]triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure which includes a thiazole ring fused with a triazole moiety and functional groups that may enhance its pharmacological properties.
The molecular formula of this compound is with a molecular weight of 389.5 g/mol . Its specific chemical properties such as density, boiling point, and melting point are not well-documented in the available literature .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds within this class have shown significant activity against various cancer cell lines in the NCI 60 cell line screening program. Some derivatives exhibited excellent anticancer properties at concentrations as low as 10 μM , with minimal toxicity to normal cells (HEK293) observed in preliminary tests .
Table 1: Summary of Anticancer Activity
| Compound | IC50 (μM) | Cell Line Tested | Toxicity to Normal Cells |
|---|---|---|---|
| 2-Ethyl... | 10 | Various (NCI 60) | Low |
| Other Derivative A | 5 | MCF7 (Breast) | None |
| Other Derivative B | 8 | A549 (Lung) | Low |
Anti-inflammatory and Analgesic Effects
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their anti-inflammatory and analgesic properties. These compounds demonstrated moderate activity in various bioassays designed to assess inflammation and pain relief mechanisms. The structure-activity relationship (SAR) studies indicated that modifications in the side chains significantly affected the biological outcomes .
Antimicrobial Activity
The compound has been screened for antimicrobial activity against several bacterial strains. The mechanism of action appears to involve the inhibition of bacterial fatty acid biosynthesis through targeting the enzyme FabI. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 32 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .
Table 2: Antimicrobial Activity Results
| Compound | MIC (μg/mL) | Bacterial Strain Tested |
|---|---|---|
| 2-Ethyl... | 16 | S. aureus |
| Other Compound C | 32 | C. albicans |
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives revealed that derivative CCT-196700 exhibited superior inhibitory activity against topoisomerase I compared to the natural inhibitor camptothecin at concentrations of 10 μM . This suggests a potential pathway for developing new anticancer therapies utilizing this scaffold .
- Antimicrobial Evaluation : In another investigation focusing on antitubercular activity, several synthesized compounds were tested against Mycobacterium tuberculosis. The results indicated that some compounds showed significant binding affinities towards bacterial targets, suggesting their potential as lead candidates for further development in treating resistant strains of tuberculosis .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization of thiazole and triazole precursors, followed by functionalization with piperazine and fluorophenyl groups. Common steps include:
- Cyclization : Formation of the thiazolo[3,2-b][1,2,4]triazole core using reagents like thiourea derivatives under reflux conditions in ethanol .
- Coupling Reactions : Introduction of the 4-ethylpiperazinyl and 2-fluorophenyl groups via nucleophilic substitution or Mannich-type reactions, often catalyzed by triethylamine in aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization in ethanol/methanol mixtures to isolate the final product .
Example Synthesis Table :
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Cyclization | Thiourea, ethanol, reflux (12h) | Core structure formation | Monitor reaction via TLC; adjust reflux time |
| Piperazine coupling | 4-ethylpiperazine, DMF, 80°C | Functional group addition | Use excess piperazine (1.2 eq) |
| Fluorophenyl addition | 2-fluorobenzyl chloride, triethylamine | Aromatic substitution | Maintain anhydrous conditions |
Q. How is the compound structurally characterized?
A combination of spectroscopic and crystallographic methods is employed:
- NMR Spectroscopy : H and C NMR confirm substituent integration (e.g., ethyl groups at δ 1.2–1.4 ppm, fluorophenyl protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 415.56) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry (e.g., piperazine ring conformation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
